Architecting Silicon-Based Therapeutics and Materials: A Technical Whitepaper on Diallyl(chloromethyl)methylsilane
Architecting Silicon-Based Therapeutics and Materials: A Technical Whitepaper on Diallyl(chloromethyl)methylsilane
Executive Summary
In the evolving landscape of drug development and advanced biomaterials, silicon bioisosterism (sila-substitution) and organosilicon-based hydrogels offer unprecedented avenues for modulating pharmacokinetics and drug delivery. As a Senior Application Scientist, I frequently leverage Diallyl(chloromethyl)methylsilane (CAS 83622-79-1) as a highly versatile, bifunctional building block. This whitepaper systematically deconstructs its physicochemical profile, elucidates the causality behind its orthogonal reactivity, and provides field-proven, self-validating experimental protocols for its integration into cutting-edge research workflows.
Physicochemical Profiling & Structural Rationale
To effectively utilize Diallyl(chloromethyl)methylsilane, one must first understand how its physical properties dictate handling and storage requirements. The molecule features a central silicon atom bonded to a methyl group, a chloromethyl group, and two allyl groups[1],[2].
Quantitative Data Summary
| Property | Value / Specification |
| Chemical Name | (Chloromethyl)methyldi-2-propen-1-ylsilane |
| CAS Registry Number | 83622-79-1 |
| Molecular Formula | C₈H₁₅ClSi |
| Molecular Weight | 174.74 g/mol |
| InChI Key | RWUVECCDZUWDRS-UHFFFAOYSA-N |
| Physical Form | Liquid |
| Typical Purity | ≥95% |
| Storage Conditions | 4°C, stored under inert nitrogen atmosphere |
| GHS Hazard Statements | H302, H315, H319, H335 |
The Causality of Storage & Handling: Why is this compound strictly stored at 4°C under nitrogen[1]? The rationale is twofold. First, the terminal allyl groups are susceptible to auto-oxidation and radical-induced cross-linking when exposed to ambient light, heat, or oxygen. Second, the chloromethyl group, while less reactive than a silyl chloride (Si-Cl), can still undergo slow hydrolysis in the presence of atmospheric moisture, leading to silanol byproducts[3]. Maintaining a cold, anhydrous, and inert environment is non-negotiable to preserve the integrity of both reactive vectors.
Mechanistic Pathways: Orthogonal Reactivity in Synthesis
The architectural value of CAS 83622-79-1 lies in its orthogonal bifunctionality. It allows researchers to perform distinct chemical transformations at the chloromethyl site without disturbing the allyl groups, and vice versa.
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The Chloromethyl Vector (Nucleophilic Substitution): The -CH₂Cl group is highly susceptible to Sₙ2 nucleophilic substitution. In standard carbon chemistry, primary alkyl chlorides can be sluggish to react. However, the adjacent silicon atom stabilizes the Sₙ2 transition state via the alpha-silicon effect (hyperconjugation between the incoming nucleophile and the Si-C σ* orbital). This accelerates reactions with amines, thiols, or alkoxides, making it an ideal anchor point for attaching active pharmacophores.
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The Diallyl Vector (Hydrosilylation & Metathesis): The two terminal alkenes are primed for platinum-catalyzed hydrosilylation or ruthenium-catalyzed olefin metathesis. In the context of drug delivery systems, these groups are cross-linked with polyhydrosiloxanes to form biocompatible, tunable silicone hydrogels.
Orthogonal reactivity pathways of Diallyl(chloromethyl)methylsilane in synthesis.
Validated Experimental Methodologies
A robust experimental protocol must be a self-validating system. By integrating In-Process Controls (IPCs), we eliminate guesswork and ensure reproducibility. Below are two foundational workflows for functionalizing CAS 83622-79-1.
Protocol A: Nucleophilic Amination of the Chloromethyl Group
Objective: To synthesize a sila-substituted amine intermediate for drug discovery. Causality of Reagents: Anhydrous acetonitrile (MeCN) is utilized to completely exclude water, preventing competitive hydrolysis. Potassium carbonate (K₂CO₃) is selected as a heterogeneous, mild base to scavenge the HCl byproduct without initiating unwanted side reactions at the delicate allyl double bonds.
Step-by-Step Methodology:
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Preparation: Flame-dry a 50 mL Schlenk flask. Purge with high-purity nitrogen.
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Reagent Loading: Add 1.0 equivalent of the target secondary amine and 2.0 equivalents of anhydrous K₂CO₃ into the flask.
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Solvent & Substrate Addition: Inject 20 mL of anhydrous MeCN, followed by the dropwise addition of 1.1 equivalents of Diallyl(chloromethyl)methylsilane via a gas-tight syringe.
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Reaction: Heat the mixture to 60°C under continuous stirring for 12 hours.
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Self-Validation (IPC): Withdraw a 50 µL aliquot, filter through a micro-plug of silica, and analyze via GC-MS. Validation metric: The complete disappearance of the starting material peak (m/z 174) and the emergence of the product mass confirms successful conversion[1],[2].
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Workup: If validated, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via silica gel chromatography.
Protocol B: Platinum-Catalyzed Hydrosilylation for Matrix Cross-linking
Objective: To cross-link the diallyl groups with a polymethylhydrosiloxane (PMHS) to form a drug-eluting silicone matrix. Causality of Catalyst: Karstedt's catalyst (a Pt(0) complex) is chosen over the traditional Speier's catalyst (Pt(IV)). Karstedt's catalyst exhibits superior solubility in siloxane mixtures and operates efficiently at room temperature, which is critical to avoid the thermal degradation of any co-loaded pharmaceutical active pharmaceutical ingredients (APIs).
Step-by-Step Methodology:
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Preparation: In a sterile, nitrogen-flushed vial, combine Diallyl(chloromethyl)methylsilane and PMHS in a 1:1 molar ratio of vinyl to Si-H groups.
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Catalyst Injection: Add 10 ppm of Karstedt's catalyst (based on Pt content).
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Curing: Mix thoroughly using a planetary centrifugal mixer for 2 minutes to ensure homogeneity without introducing air bubbles. Cast the mixture into a Teflon mold and allow it to cure at 25°C for 4 hours.
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Self-Validation (IPC): Analyze a small slice of the cured matrix using Attenuated Total Reflectance (ATR) FT-IR spectroscopy. Validation metric: The complete disappearance of the characteristic C=C stretch at ~1630 cm⁻¹ and the Si-H stretch at ~2100 cm⁻¹ validates that the cross-linking network is fully formed.
Self-validating experimental workflow for organosilane functionalization.
Safety and Regulatory Grounding
Handling Diallyl(chloromethyl)methylsilane requires strict adherence to safety protocols. The compound is classified under several GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].
Because the chloromethyl group is an alkylating agent, it can react with biological nucleophiles (such as proteins and DNA) upon contact. Therefore, all manipulations must be performed inside a certified chemical fume hood. Nitrile gloves (preferably double-gloved) and splash-proof safety goggles are mandatory to prevent dermal and ocular exposure.
References
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Title: (Chloromethyl)methyldi-2-propen-1-ylsilane | 83622-79-1 Source: sigmaaldrich.com URL: 1
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Title: 83622-79-1 CAS Manufactory - ChemicalBook Source: chemicalbook.com URL: 2
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Title: diallyl cyanamide | CAS#:538-08-9 | Chemsrc Source: chemsrc.com URL: 4
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Title: Pure Organometallic and Organononmetallic Liquids, Binary Liquid Mixtures Source: epdf.pub URL: 3
